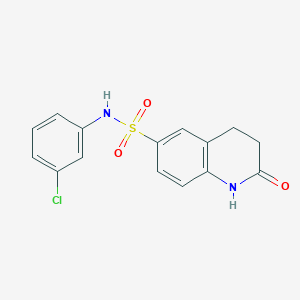![molecular formula C23H21FN2O4 B1226008 2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)
2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Transformation into Derivatives
One of the primary research applications of 2-(4-Fluorophenyl)-4-quinolinecarboxylic acid derivatives involves their synthesis and transformation into various derivatives. Studies show that these compounds can be synthesized through different chemical reactions, leading to the formation of a range of derivatives with potential biological applications. For instance, Nosova et al. (2002) synthesized ethyl esters of quinolinecarboxylic acids by reacting quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid, resulting in the formation of 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives (Nosova et al., 2002).
Potential in Drug Synthesis
These compounds also play a role in the synthesis of drug compounds. Bunce, Lee, and Grant (2011) described a method to prepare the ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, which is important in several drug compounds, from ethyl 2-(2-fluorobenzoyl)acetate (Bunce, Lee, & Grant, 2011).
Antibacterial Applications
Furthermore, certain derivatives of this compound have shown antibacterial properties. For example, Jung, Baek, and Park (2001) prepared a series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and evaluated them for antibacterial activity, identifying specific derivatives with potent activity against gram-positive bacteria (Jung, Baek, & Park, 2001).
Role in Biochemical and Medicinal Studies
Quinoline derivatives, including those derived from 2-(4-Fluorophenyl)-4-quinolinecarboxylic acid, are known for their use as efficient fluorophores in biochemical and medicinal studies. They are utilized in studying various biological systems, including DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Propiedades
Nombre del producto |
2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester |
|---|---|
Fórmula molecular |
C23H21FN2O4 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H21FN2O4/c24-16-9-7-15(8-10-16)21-12-19(18-5-1-2-6-20(18)26-21)23(28)30-14-22(27)25-13-17-4-3-11-29-17/h1-2,5-10,12,17H,3-4,11,13-14H2,(H,25,27) |
Clave InChI |
YFARIZPLDNVMNO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)
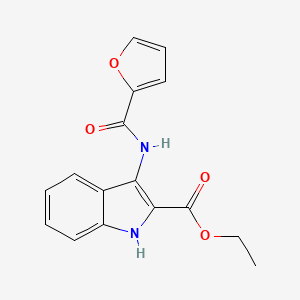
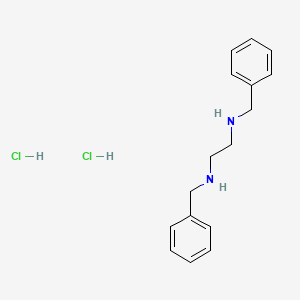
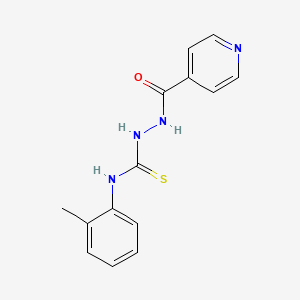
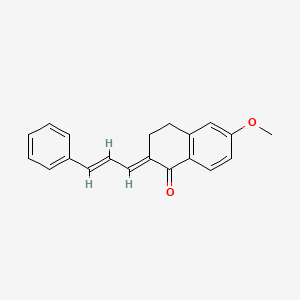
![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)
![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)
![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)
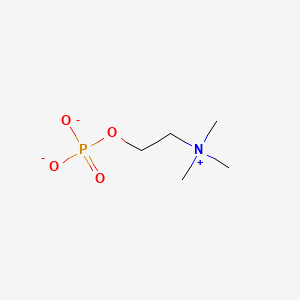
![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B1225948.png)
![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)
